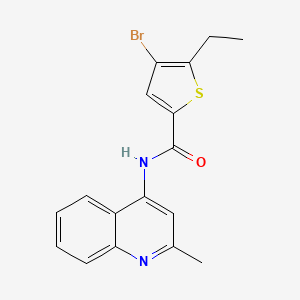
N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide, also known as HNF, is a compound that has been studied for its potential applications in scientific research. HNF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 298.26 g/mol.
作用機序
The mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide is not yet fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to exhibit anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, this compound has been found to exhibit antitumor effects, which may make it a potential candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of using N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide in lab experiments is its relatively low toxicity. This compound has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research on N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide. One area of interest is the development of new cancer therapies based on the antitumor effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it exerts its biological effects. Finally, there is potential for this compound to be used as a fluorescent probe for the detection of metal ions, which could have applications in fields such as environmental monitoring and biomedical imaging.
Conclusion
In conclusion, this compound is a compound that has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been studied for its potential application as a fluorescent probe for the detection of metal ions. While there are limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound.
合成法
N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide can be synthesized through a simple reaction between 2-furoic hydrazide and 2-hydroxy-5-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
N'-(2-hydroxy-5-nitrobenzylidene)-2-furohydrazide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been studied for its potential application as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-10-4-3-9(15(18)19)6-8(10)7-13-14-12(17)11-2-1-5-20-11/h1-7,16H,(H,14,17)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHSMTCACKBFDC-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-fluorobenzamide](/img/structure/B6137177.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6137189.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6137191.png)
![N-(3,5-dimethylphenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6137193.png)
![8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B6137201.png)

![1'-benzyl-N-[2-(2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6137221.png)

![(4-chloro-2-methylphenyl){1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6137230.png)
![N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6137237.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6137238.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6137252.png)